Regioisomeric Substitution: 2,3-Dichloro vs. 2,5-Dichlorophenyl Analogs
The 2,3-dichlorophenyl substitution pattern is a privileged motif in dopamine D3 receptor pharmacophores, as demonstrated by the high-affinity D3 ligand PG 01037 (Ki = 0.7 nM at human D3) . However, for N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide itself, no head-to-head binding data against the 2,5-dichlorophenyl regioisomer or other positional analogs have been published in peer-reviewed literature as of the knowledge cutoff date . The differential impact of chlorine position on receptor affinity and selectivity within the acetamide-bridged series remains empirically uncharacterized. The 2,3-dichloro configuration is hypothesized to orient the phenyl ring in a conformation that favors interaction with the D3 receptor orthosteric site, based on molecular modeling of structurally related butyl-linked analogs, but this has not been quantitatively validated for the acetamide series .
| Evidence Dimension | Dopamine D3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not available (no published data) |
| Comparator Or Baseline | PG 01037 (butenyl-linked analog): Ki = 0.7 nM at human D3 |
| Quantified Difference | Cannot be calculated; target compound lacks published binding data |
| Conditions | Radioligand displacement assay using [125I]IABN or [3H]spiperone at cloned human D3 receptors expressed in HEK293 or CHO cells |
Why This Matters
Without quantitative binding data, selecting this compound over a regioisomer for D3-targeted studies is based on structural analogy rather than empirical performance, introducing risk of suboptimal target engagement.
- [1] Grundt P, et al. Heterocyclic Analogues of N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with Functionalized Linking Chains as Novel Dopamine D3 Receptor Ligands. J Med Chem. 2007;50(16):3917-3927. doi:10.1021/jm070352p. View Source
- [2] PubChem and ChEMBL database searches performed 06 May 2026 for CAS 329779-51-3 and structural analogs. No primary pharmacological data retrieved. View Source
